Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate

Description

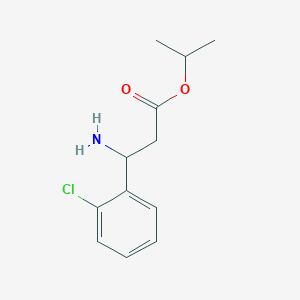

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is derived from its ester and substituted propanoate backbone. The parent chain is propanoic acid, where the third carbon atom bears both an amino group (-NH₂) and a 2-chlorophenyl substituent. The esterified alcohol component is propan-2-ol, yielding the full name This compound .

The structural formula can be represented using the SMILES notation O=C(OC(C)C)CC(N)C1=CC=CC=C1Cl, which explicitly defines the ester linkage (OC(C)C), the central amino-propanoate moiety (CC(N)), and the 2-chlorophenyl ring (C1=CC=CC=C1Cl). The InChIKey FAPLQXHEOWZNOQ-UHFFFAOYSA-N further uniquely identifies the compound’s hydrochloride form.

A three-dimensional structural model highlights the stereochemistry at the third carbon, where the amino and 2-chlorophenyl groups create a chiral center. This configuration is critical for understanding the compound’s potential interactions in synthetic or biological systems.

Alternative Naming Conventions and Registry Identifiers

This compound is recognized under multiple naming systems and registry entries:

- Common synonyms :

- CAS Registry Numbers :

- MDL Numbers :

The hydrochloride salt (CAS 1049758-08-8) incorporates a chloride counterion, increasing its molecular weight to 278.17 g/mol compared to the free base’s 241.71 g/mol.

| Property | Free Base (CAS 900641-22-7) | Hydrochloride (CAS 1049758-08-8) |

|---|---|---|

| Molecular Formula | C₁₂H₁₆ClNO₂ | C₁₂H₁₇Cl₂NO₂ |

| Molecular Weight (g/mol) | 241.71 | 278.17 |

| SMILES | O=C(OC(C)C)CC(N)C1=CC=CC=C1Cl | C(C(=O)OC(C)C)C(c1c(Cl)cccc1)N.Cl |

Molecular Formula and Mass Spectrometry Data

The molecular formula for the free base, C₁₂H₁₆ClNO₂, corresponds to an exact mass of 241.0870 g/mol , calculated from isotopic abundances of carbon (12.01), hydrogen (1.008), chlorine (35.45), nitrogen (14.01), and oxygen (16.00). The hydrochloride form (C₁₂H₁₇Cl₂NO₂) has an exact mass of 277.0636 g/mol .

In mass spectrometry , the free base exhibits a molecular ion peak at m/z 241.71, with characteristic fragmentation patterns:

- Ester cleavage : Loss of the isopropyl group (C₃H₇O⁺, m/z 59) generates a propanoate fragment at m/z 182.

- Amino group elimination : Neutral loss of NH₂ (m/z 16) produces a fragment at m/z 225.

- Chlorophenyl stability : The 2-chlorophenyl group remains intact, contributing to peaks at m/z 111 (C₆H₄Cl⁺) and m/z 75 (C₆H₃⁺).

For the hydrochloride, the molecular ion peak appears at m/z 278.17, with additional chlorine isotopic patterns due to the two chlorine atoms. High-resolution mass spectrometry (HRMS) would resolve these isotopic clusters, confirming the molecular formula through accurate mass matching.

Properties

Molecular Formula |

C12H16ClNO2 |

|---|---|

Molecular Weight |

241.71 g/mol |

IUPAC Name |

propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate |

InChI |

InChI=1S/C12H16ClNO2/c1-8(2)16-12(15)7-11(14)9-5-3-4-6-10(9)13/h3-6,8,11H,7,14H2,1-2H3 |

InChI Key |

ZVVXDKNOZWPPAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CC(C1=CC=CC=C1Cl)N |

Origin of Product |

United States |

Preparation Methods

Esterification of 3-Amino-3-(2-chlorophenyl)propanoic Acid

The starting material is typically the 3-amino-3-(2-chlorophenyl)propanoic acid. Esterification to the isopropyl ester is achieved by reaction with isopropanol under acidic catalysis or by use of alkyl chloroformates in organic solvents such as dichloromethane or ethyl acetate at low temperatures (-40 °C to 25 °C). For example, thionyl chloride can convert the acid to the acid chloride intermediate, which then reacts with isopropanol to yield the ester with high yield (~90%) and purity.

Protection and Deprotection of the Amino Group

To prevent side reactions during esterification or coupling, the amino group is often protected using carbamate groups (e.g., Boc or isopropoxycarbonyl). After ester formation, the protecting group is removed under acidic or basic conditions to regenerate the free amine.

Hydrazinolysis and Azide Coupling for Amide Derivatives

Hydrazinolysis of the ester can yield the corresponding hydrazide, which upon reaction with sodium nitrite and hydrochloric acid at low temperature (0 °C) forms an azide intermediate. This azide can then be coupled with various primary or secondary amines to form N-alkyl amides.

Dicyclohexylcarbodiimide (DCC) Coupling for Peptide Bond Formation

The carboxylic acid derivative of the compound can be activated using N-hydroxysuccinimide (NHS) and DCC in dry solvents like acetonitrile at low temperature (0 °C), followed by reaction with amines to form amide bonds. This method is efficient for introducing various N-alkyl substituents.

Hydrolysis and Crystallization

Hydrolysis of esters to acids or amides is performed under mild alkaline conditions (e.g., potassium hydroxide in aqueous ethanol at 25-78 °C) to control reaction rates and avoid racemization. The resulting products are purified by crystallization from ethanol or ethyl acetate/petroleum ether mixtures.

Summary Table of Preparation Methods

Research Findings and Analysis

- The stereochemistry at the β-carbon is preserved throughout these synthetic routes, critical for biological activity.

- The isopropyl ester group imparts increased steric bulk and hydrophobicity, influencing solubility and pharmacokinetics.

- Azide coupling and DCC-mediated amide bond formation provide modular approaches to diversify the compound’s derivatives for structure-activity relationship studies.

- Purification by crystallization and extraction techniques ensures high purity suitable for pharmaceutical applications.

- Reaction monitoring by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirms product identity and purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Phenyl derivatives.

Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological pathways and its interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorophenyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and affect various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate vary in ester groups, phenyl substituents, and substitution patterns. Below is a detailed comparison:

Structural Variations and Key Features

Notes:

- *Estimated based on ethyl analog (264.15) + propan-2-yl group difference.

- †Molecular weight from methyl analog in .

- ‡Calculated from free base (221.3) + HCl (36.46).

Impact of Structural Modifications

Ester Group :

- Methyl/ethyl esters (e.g., ) exhibit lower molecular weights and reduced lipophilicity compared to the propan-2-yl variant. Larger esters like isopropyl may enhance membrane permeability but could slow metabolic degradation .

- The choice of ester influences solubility; methyl esters are more polar than isopropyl derivatives.

This is contrasted with para-substituted analogs (e.g., 4-iodo in ), where electronic effects dominate . Halogen type (Cl vs. I) alters electronic properties: iodine’s larger atomic radius may improve halogen bonding in drug-receptor interactions .

Free Acid vs.

Computational and Analytical Relevance

- SHELX () is critical for crystallographic studies to resolve the 3D structure of these analogs, aiding in structure-activity relationship (SAR) studies.

Biological Activity

Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate, also known as a hydrochloride salt form, is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Amino Group : Facilitates hydrogen bonding with biological macromolecules.

- Chlorophenyl Group : Engages in hydrophobic interactions, influencing the compound's reactivity and biological effects.

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 278.17 g/mol. Its unique combination of functional groups contributes to its distinct chemical reactivity and potential therapeutic applications .

The mechanism by which this compound exerts its biological effects involves several interactions:

- Hydrogen Bonding : The amino group allows the compound to form hydrogen bonds with various biological targets, such as enzymes and receptors.

- Hydrophobic Interactions : The chlorophenyl moiety can participate in hydrophobic interactions, which may modulate enzyme activity or receptor binding .

These interactions suggest that the compound may influence various biochemical pathways, although specific targets and pathways remain to be fully elucidated.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism likely involves disruption of bacterial cell walls or interference with metabolic pathways crucial for bacterial survival .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Key findings include:

- Cell Viability Reduction : In vitro studies demonstrated that treatment with this compound significantly reduced the viability of cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). For instance, a notable reduction in cell viability was observed at concentrations around 100 µM .

| Cell Line | IC50 (µM) | Response to Treatment |

|---|---|---|

| A549 | 35.0 | Moderate Reduction |

| Caco-2 | 39.8 | Significant Reduction |

These results indicate that the compound may selectively target cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development .

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

- In Vitro Studies : A study involving various cancer cell lines revealed that this compound exhibited structure-dependent anticancer activity. The Caco-2 cells were particularly sensitive to treatment, showing a viability decrease of approximately 39.8% compared to untreated controls .

- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound may inhibit specific signaling pathways involved in cell proliferation and survival, although detailed mechanistic studies are still needed to clarify these interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.